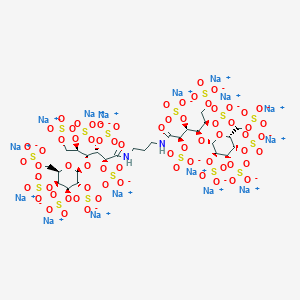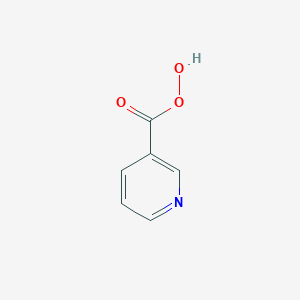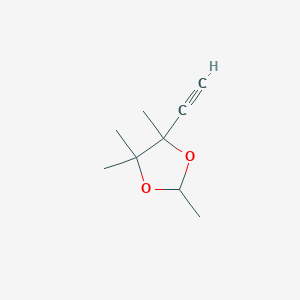
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane, also known as EDT, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in its ability to modify biomolecules, such as proteins and nucleic acids, and has been used in a variety of research studies to investigate its potential effects on biological systems.
作用機序
The mechanism of action of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is based on its ability to selectively modify cysteine residues in proteins or other biomolecules. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane contains an ethynyl group that can react with the thiol group of cysteine residues, forming a covalent bond. This reaction can be catalyzed by a variety of catalysts, including palladium or copper catalysts.
生化学的および生理学的効果
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, depending on the specific application and the target biomolecule. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into proteins, allowing for the study of protein structure or function. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands, allowing for the study of nucleic acid structure or function. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules, allowing for the study of protein-protein interactions or other biological processes.
実験室実験の利点と制限
One of the main advantages of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research is its ability to selectively modify specific cysteine residues in proteins or other biomolecules, allowing for the introduction of various functional groups or fluorescent probes. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is also relatively easy to synthesize and can be produced in high yields with minimal side reactions. However, one limitation of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in lab experiments is its potential toxicity, as it can react with other biomolecules in addition to cysteine residues. Additionally, the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in certain applications may require specialized equipment or expertise.
将来の方向性
There are a variety of future directions for the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research, including the development of new methods for protein modification, nucleic acid labeling, and bioconjugation. Additionally, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane could be investigated for its potential applications in drug delivery or other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity and safety of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in various applications.
合成法
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 4,5-dihydroxyl-2,2-dimethyl-1,3-dioxolane with acetylene in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane with minimal side reactions.
科学的研究の応用
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used in a variety of scientific research applications, including protein modification, nucleic acid labeling, and bioconjugation. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to selectively modify cysteine residues in proteins, allowing for the introduction of various functional groups or fluorescent probes. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules.
特性
CAS番号 |
122340-75-4 |
|---|---|
製品名 |
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-6-9(5)8(3,4)10-7(2)11-9/h1,7H,2-5H3 |
InChIキー |
SNJGKYRYOHGDDY-UHFFFAOYSA-N |
SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
正規SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
同義語 |
1,3-Dioxolane, 4-ethynyl-2,4,5,5-tetramethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



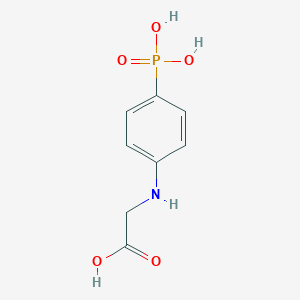
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

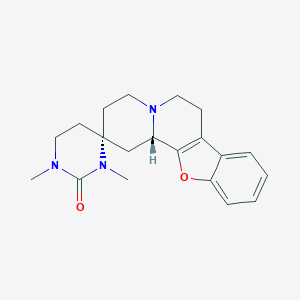
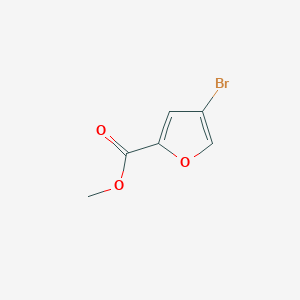
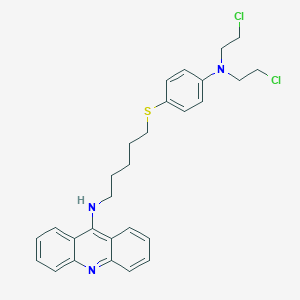
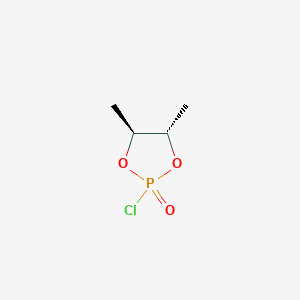
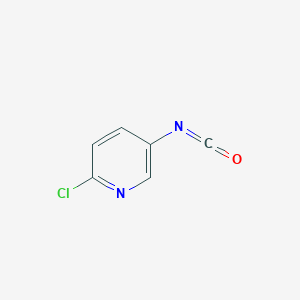
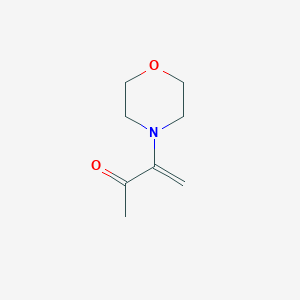
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
